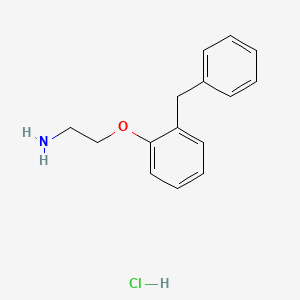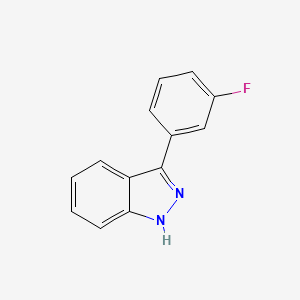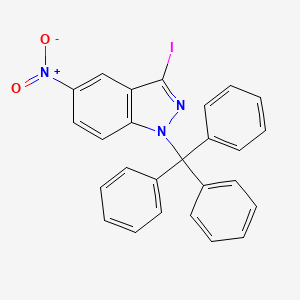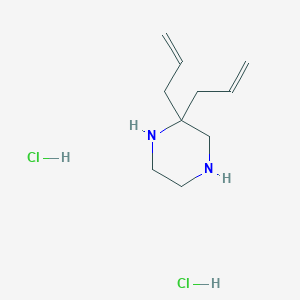
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one
Vue d'ensemble
Description
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one (2-HMTCC) is a natural product isolated from the plant species, Cinnamomum camphora. It is a member of the flavonoid family and has been studied extensively for its various biological activities. 2-HMTCC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to possess antifungal, antiviral, and anti-bacterial activities. Furthermore, 2-HMTCC has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 2-hydroxy-7-methoxy-2-trichloromethylchroman-4-one can be synthesized through the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium tert-butylate (Sosnovskikh & Usachev, 2002). This process results in 2-hydroxy-2-trichloromethylchroman-4-ones, which can be further dehydrated to yield 2-trichloromethyl-chromones.
Potential Biological Applications
- Diabetes Mellitus Research : A related compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, has been studied for its effects on insulin resistance, gene expression related to diabetes mellitus, and blood glucose levels in diabetic rats (Prasetyastuti et al., 2016).
Chemical Reactions and Derivatives
- Reactions with Vilsmeier Reagent : Studies have shown that the reaction of Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its analogues can produce chlorochromenes, which are important for synthetic applications (Brown, Marcus, & Anastasis, 1985).
- Formation of Chromenylium Salts : Research has also indicated that 2-(dialkylamino)-7-methoxychromones can be transformed into chromenylium salts, which could have implications in various chemical processes (Mazzei, Ermili, Sottofattori, & Roma, 1981).
Propriétés
IUPAC Name |
2-hydroxy-7-methoxy-2-(trichloromethyl)-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O4/c1-17-6-2-3-7-8(15)5-10(16,11(12,13)14)18-9(7)4-6/h2-4,16H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJELCHIUJDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)



![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)



![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)

